1-(Benzenesulfonyl)-1-diazonio-6-methylhepta-1,5-dien-2-olate
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Overview
Description
1-(Benzenesulfonyl)-1-diazonio-6-methylhepta-1,5-dien-2-olate is a complex organic compound that features a benzenesulfonyl group attached to a diazonium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-1-diazonio-6-methylhepta-1,5-dien-2-olate typically involves the reaction of benzenesulfonyl chloride with a suitable diazonium salt precursor under controlled conditions. One common method involves the use of phosphorus pentachloride and sodium benzenesulfonate, which are reacted together in an oil bath at temperatures between 170-180°C for several hours . The resulting product is then purified through distillation under reduced pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-1-diazonio-6-methylhepta-1,5-dien-2-olate undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like zinc dust in the presence of sulfuric acid.
Common Reagents and Conditions
Oxidation: Iodosobenzene, 1-hydroxy-1,2-benziodoxol-3-(1H)-one.
Reduction: Zinc dust, sulfuric acid.
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted benzenesulfonyl derivatives.
Scientific Research Applications
1-(Benzenesulfonyl)-1-diazonio-6-methylhepta-1,5-dien-2-olate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-1-diazonio-6-methylhepta-1,5-dien-2-olate involves its ability to act as an electrophile in various chemical reactions. The diazonium group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in electrophilic aromatic substitution reactions, where the compound can introduce benzenesulfonyl groups into aromatic systems .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A closely related compound used in similar types of reactions.
Benzenesulfonic acid: Another related compound with similar reactivity but different applications.
Uniqueness
1-(Benzenesulfonyl)-1-diazonio-6-methylhepta-1,5-dien-2-olate is unique due to its combination of a benzenesulfonyl group and a diazonium ion, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable tool in the development of new materials and pharmaceuticals.
Properties
CAS No. |
61698-56-4 |
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Molecular Formula |
C14H16N2O3S |
Molecular Weight |
292.36 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-1-diazo-6-methylhept-5-en-2-one |
InChI |
InChI=1S/C14H16N2O3S/c1-11(2)7-6-10-13(17)14(16-15)20(18,19)12-8-4-3-5-9-12/h3-5,7-9H,6,10H2,1-2H3 |
InChI Key |
GRYBAYDEQRJLOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=O)C(=[N+]=[N-])S(=O)(=O)C1=CC=CC=C1)C |
Origin of Product |
United States |
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